2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt
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Overview
Description
2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt is a complex organic compound known for its unique bicyclic structure. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt involves several steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Industrial production methods often involve the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and Grignard reagents . The major products formed from these reactions are often derivatives of the original compound, which can be further functionalized to build a library of bridged aza-bicyclic structures .
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt has a wide range of applications in scientific research. It is used in the synthesis of various bioactive compounds, including rare sugars and analogues, monosaccharides, and disaccharide mimetics . Additionally, it has been found to inhibit protein phosphatases, making it a valuable tool in biological studies . In the field of chemistry, it is used to generate a wide chemodiversity in a highly stereoselective manner .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of protein phosphatases, which are enzymes that remove phosphate groups from proteins . The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for this inhibition . The molecular targets and pathways involved in this process are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt include 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and (1R,4R,5S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its ability to inhibit protein phosphatases and its use in the synthesis of a wide range of bioactive compounds.
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,4R,5S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4+,5-/m1/s1 |
InChI Key |
YWHQIVJPIBHBSV-MROZADKFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C(=O)O2)C(=O)O |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
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